molecular formula C16H15Cl2NO B14545735 4-Chloro-6-{[(3-chloropropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one CAS No. 61785-29-3

4-Chloro-6-{[(3-chloropropyl)amino](phenyl)methylidene}cyclohexa-2,4-dien-1-one

Cat. No.: B14545735
CAS No.: 61785-29-3
M. Wt: 308.2 g/mol
InChI Key: BFECRAIYLZYLRL-UHFFFAOYSA-N
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Description

4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one is an organic compound characterized by its unique structure, which includes a chloro-substituted cyclohexadienone core

Preparation Methods

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the chloro and amino groups makes it susceptible to oxidation reactions.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chloro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. For instance, it has shown binding affinity to proteins such as 3TNT and 6LU7, which are relevant in the context of SARS-CoV-2 . The compound’s effects are mediated through its ability to form stable complexes with these proteins, thereby inhibiting their function.

Comparison with Similar Compounds

Similar compounds to 4-Chloro-6-{(3-chloropropyl)aminomethylidene}cyclohexa-2,4-dien-1-one include:

Properties

CAS No.

61785-29-3

Molecular Formula

C16H15Cl2NO

Molecular Weight

308.2 g/mol

IUPAC Name

4-chloro-2-[N-(3-chloropropyl)-C-phenylcarbonimidoyl]phenol

InChI

InChI=1S/C16H15Cl2NO/c17-9-4-10-19-16(12-5-2-1-3-6-12)14-11-13(18)7-8-15(14)20/h1-3,5-8,11,20H,4,9-10H2

InChI Key

BFECRAIYLZYLRL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=NCCCCl)C2=C(C=CC(=C2)Cl)O

Origin of Product

United States

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